N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a piperazine-derived Schiff base characterized by a 2-fluorobenzylidene imine group and a 1-naphthylmethyl substitution on the piperazine ring. The fluorine atom at the ortho position of the benzylidene group likely enhances electron-withdrawing effects and influences molecular interactions, while the bulky 1-naphthylmethyl substituent may contribute to steric hindrance and hydrophobic interactions. Such structural features are critical in medicinal chemistry, particularly for targeting receptors or enzymes where electronic and steric factors modulate activity .
Properties
IUPAC Name |
(E)-1-(2-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTLQJOAIDMEFS-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), a key enzyme involved in the metabolism of neurotransmitters. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's chemical formula is , and it features a piperazine ring substituted with a naphthylmethyl group and a fluorobenzylidene moiety. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with 4-(1-naphthylmethyl)piperazine, yielding the desired hydrazone derivative. The structural characteristics are crucial for its biological activity, influencing interactions with target enzymes.
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) plays a significant role in neurochemical pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibitors of MAO can enhance levels of neurotransmitters like serotonin and dopamine, offering therapeutic benefits.
Recent studies have demonstrated that derivatives containing the piperazine moiety, including this compound, exhibit potent inhibitory activity against MAO-B.
- Inhibition Potency : The compound has been reported to have an IC50 value indicative of its effectiveness as an MAO-B inhibitor. For instance, related compounds with similar structures have shown IC50 values ranging from 0.013 µM to 4.19 µM for MAO-B and MAO-A respectively, suggesting that modifications to the piperazine structure can significantly affect inhibitory potency .
- Selectivity : Selectivity indices (SI) for MAO-B inhibition are also critical; compounds with higher SI values indicate a preference for inhibiting MAO-B over MAO-A. For example, one derivative showed an SI of 120.8 for MAO-B .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- In Vitro Evaluations : In vitro studies involving cell lines such as L929 fibroblasts assessed cytotoxicity and enzyme inhibition. Results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 exhibited minimal toxicity even at elevated doses .
- Molecular Docking Studies : Computational analyses have provided insights into binding affinities and interactions at the active sites of MAO enzymes. Higher docking scores were observed for certain derivatives when bound to MAO-B compared to MAO-A, reinforcing their potential as selective inhibitors .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring can influence both potency and selectivity for MAO isoforms. The introduction of halogen or methoxy groups generally enhanced inhibitory effects .
Summary Table of Biological Activity
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MAO-B | TBD | TBD |
| T3 | MAO-A | 1.57 | 107.4 |
| T6 | MAO-B | 0.013 | 120.8 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(2-Methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Structural Difference : The benzylidene group here bears a 2-methyl substituent instead of 2-fluoro.
- Implications :
- The methyl group is electron-donating, which may reduce dipole moments compared to the fluorine-substituted analog. This could weaken interactions with polar biological targets.
- Increased hydrophobicity from the methyl group might enhance membrane permeability but reduce solubility in aqueous environments.
- Synthetic Data : While specific data for the target compound are unavailable, related analogs (e.g., compound 5g in ) show moderate yields (~42%) after chromatography, suggesting similar synthetic challenges for piperazine derivatives .
2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide
- Structural Difference : This compound features a piperidone core (vs. piperazine) with dual 2-fluorobenzylidene groups and a 4-fluorobenzyl acetamide side chain.
- Functional Insight: The piperidone ring introduces a ketone group, altering electronic distribution and hydrogen-bonding capacity. Reported as an anticancer agent, suggesting fluorinated piperidine/piperazine derivatives hold therapeutic relevance .
N-[3-(Benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine
- Structural Difference : A 3-benzyloxybenzylidene group replaces the 2-fluorobenzylidene, and a 2-chlorobenzyl group substitutes the 1-naphthylmethyl.
- Molecular weight (419.95 g/mol) exceeds the target compound’s estimated mass (~370–390 g/mol), which could affect pharmacokinetics .
(Z)-1-[4-(Acetylaminosulfonyl)-phenyl]-4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-5(4H)-imidazolone
- Structural Difference: Replaces the piperazine core with an imidazolone ring and incorporates an acetylaminosulfonyl group.
- High melting point (250–253°C) suggests strong crystalline packing, a trait less common in flexible piperazine derivatives .
Key Observations :
- Fluorine substituents consistently appear in analogs with reported bioactivity (e.g., anticancer in ), underscoring their role in enhancing target engagement.
- Piperazine derivatives exhibit structural flexibility, whereas imidazolone or piperidone cores introduce rigidity and distinct electronic profiles.
- High melting points in imidazolone derivatives () suggest stronger intermolecular forces compared to piperazine analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
